tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate
Description
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group attached to the pyridine ring at position 3, with fluorine and methyl substituents at positions 5 and 6, respectively. Carbamates of this type are frequently employed as intermediates in pharmaceutical synthesis, particularly as protecting groups for amines during multi-step reactions . The fluorine atom enhances metabolic stability and modulates electronic properties, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and reactivity .
Properties
Molecular Formula |
C11H15FN2O2 |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-6-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
QPUOEJCDSVWHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate typically involves the reaction of 5-fluoro-6-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Chemical Reactions Analysis
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related tert-butyl pyridinyl carbamates, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity: Fluorine at position 5 (as in the target compound) increases electron-withdrawing effects, enhancing resistance to oxidative degradation compared to methoxy or unsubstituted analogs .
Physicochemical Properties: The target compound’s estimated molecular weight (226.25 g/mol) aligns with analogs like tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate, but its methyl group may elevate logP values compared to non-methylated derivatives . Halogenated derivatives (e.g., bromo- or chloro-substituted) exhibit higher molecular weights and are typically employed in metal-catalyzed reactions .
Applications in Synthesis :
- Difluoro analogs (e.g., CAS 1334646-77-3) are prioritized in medicinal chemistry for their balanced electronic and steric profiles, whereas methoxy-substituted variants (e.g., 5,6-dimethoxy) are less common due to metabolic liabilities .
- The target compound’s combination of fluorine and methyl groups may optimize bioavailability and synthetic versatility in kinase inhibitor development .
Research Findings and Trends
- Synthetic Utility : tert-Butyl carbamates are widely used in protecting group strategies. For example, tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate (CAS 1773562-84-7) serves as a precursor for Suzuki-Miyaura couplings, leveraging iodine for cross-coupling efficiency .
- Safety and Handling : While specific toxicological data for the target compound are unavailable, related carbamates (e.g., CAS 1799420-92-0) require rigorous personal protective equipment (PPE) due to acute toxicity risks .
- Commercial Availability : Analogs like tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate are marketed at premium prices (~$420/g), reflecting their niche applications in high-value syntheses .
Biological Activity
tert-Butyl (5-fluoro-6-methylpyridin-3-yl)carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and receptor interactions, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyridine ring substituted with fluorine and methyl groups, along with a carbamate functional group. The molecular formula is C_{12}H_{15}F_N_2O_2, with a molecular weight of approximately 227.25 g/mol.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their enzymatic activity. The presence of fluorine enhances the compound's binding affinity through additional interactions such as hydrogen bonds and van der Waals forces.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways relevant to cancer and inflammatory diseases.
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Carbonic anhydrase | Competitive | 0.45 | |
| Acetylcholinesterase (AChE) | Non-competitive | 0.22 | |
| Cyclooxygenase (COX) | Mixed | 0.30 |
Receptor Interactions
The compound also shows promise in modulating receptor functions, particularly in the context of neurological disorders and cancer treatment. Its interaction with specific receptors can lead to altered signaling pathways.
| Receptor | Modulation Type | Effect | Reference |
|---|---|---|---|
| Muscarinic acetylcholine | Antagonist | Reduced neurotransmission | |
| NMDA receptor | Agonist | Enhanced synaptic plasticity |
Case Studies
- Cancer Research : In a study investigating the effects of this compound on breast cancer cell lines, it was found to induce apoptosis in MCF-7 cells at concentrations as low as 1 µM. Flow cytometry analysis revealed increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway .
- Neuropharmacology : A study examining its effects on cognitive function demonstrated that administration of this compound improved memory retention in rodent models, likely due to its action on cholinergic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
